3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL

Physicochemical profiling Lipophilicity Drug-likeness

3-(Dimethylamino)-6-phenylpyridazin-4-ol (CAS 89868-15-5) is a heterocyclic small molecule belonging to the pyridazin-4-ol / pyridazin-4(1H)-one class. Its structure features a dimethylamino group at position 3 and a phenyl substituent at position 6 of the pyridazine ring.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 89868-15-5
Cat. No. B3360823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL
CAS89868-15-5
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN(C)C1=NNC(=CC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-15(2)12-11(16)8-10(13-14-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
InChIKeyMHMLEFKSWIOTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)-6-phenylpyridazin-4-ol (CAS 89868-15-5) – Core Chemical Identity and Procurement-Relevant Properties


3-(Dimethylamino)-6-phenylpyridazin-4-ol (CAS 89868-15-5) is a heterocyclic small molecule belonging to the pyridazin-4-ol / pyridazin-4(1H)-one class [1]. Its structure features a dimethylamino group at position 3 and a phenyl substituent at position 6 of the pyridazine ring. The molecular formula is C₁₂H₁₃N₃O with a molecular weight of 215.25 g/mol . The compound is catalogued in the EPA DSSTox database (DTXSID70523857) and is primarily used as a research intermediate or screening compound in medicinal chemistry [1]. Key computed physicochemical parameters relevant to procurement and assay design include a topological polar surface area (TPSA) of 49.25 Ų and a calculated logP of 1.92 [2].

Why 3-(Dimethylamino)-6-phenylpyridazin-4-ol Cannot Be Simply Replaced by Other Pyridazinone Analogs


Although the pyridazinone scaffold is common in medicinal chemistry, subtle variations in the 3-position amine substituent and the tautomeric form (4-ol vs. 4-one) can dramatically alter hydrogen-bonding capacity, basicity, and metabolic stability [1]. The dimethylamino group in 3-(dimethylamino)-6-phenylpyridazin-4-ol confers distinct electronic and steric properties compared to primary amino, methylamino, or unsubstituted analogs, which directly affect target binding and solubility [2]. Generic replacement with a closely related pyridazinone without matching these specific features risks loss of activity or altered pharmacokinetics, as demonstrated by SAR studies on similar 4-amino-6-phenylpyridazinones where even minor N-alkyl modifications led to >10-fold changes in potency [3].

Quantitative Differentiation of 3-(Dimethylamino)-6-phenylpyridazin-4-ol Against Its Closest Analogs


Predicted Lipophilicity (logP) Compared to 3-Amino and 3-Unsubstituted Pyridazinone Analogs

The computed logP of 3-(dimethylamino)-6-phenylpyridazin-4-ol is 1.92 [1]. In comparison, the 3-amino analog (4-amino-6-phenyl-3(2H)-pyridazinone) has a reported experimental logP of 1.45, while the 3-unsubstituted 6-phenylpyridazin-4-ol has a logP of approximately 1.30 [2]. The higher logP of the target compound indicates increased membrane permeability, which can be advantageous for intracellular target engagement. The dimethylamino substitution thus allows for fine-tuning of lipophilicity without altering the core scaffold.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Differentiation

3-(Dimethylamino)-6-phenylpyridazin-4-ol has a TPSA of 49.25 Ų and zero hydrogen-bond donors (HBD) when considered in its pyridazin-4(1H)-one tautomer form [1]. The closely related 4-amino-6-phenyl-3(2H)-pyridazinone has a TPSA of 67.8 Ų and one HBD [2]. The reduced TPSA and absence of a hydrogen-bond donor in the target compound predict better blood-brain barrier penetration (CNS MPO score) and higher oral absorption according to Lipinski's and Veber's rules.

Polar surface area Oral bioavailability CNS penetration

Basicity (pKa) and Ionization State at Physiological pH

The dimethylamino group in 3-(dimethylamino)-6-phenylpyridazin-4-ol has a predicted pKa of 6.8, meaning it is approximately 50% protonated at pH 7.4 [1]. In contrast, the 3-amino analog has a pKa of ~4.5 for the pyridazinone NH and a separate amino pKa of ~9.5, resulting in a different ionization profile [2]. The target compound's intermediate basicity can provide a balance between aqueous solubility and membrane permeability, potentially leading to a more favorable distribution coefficient (logD7.4).

Ionization Solubility Receptor binding pKa

Optimal Application Scenarios for 3-(Dimethylamino)-6-phenylpyridazin-4-ol Based on Differential Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's favorable TPSA (49.25 Ų) and zero hydrogen-bond donor count, combined with an intermediate logP (1.92), make it a promising starting point for optimizing brain-penetrant kinase inhibitors [1]. Its dimethylamino group can interact with the hinge region of kinases while maintaining acceptable CNS MPO scores. Researchers can further modify the phenyl ring to enhance potency while preserving the core's favorable physicochemical profile.

Chemical Biology Probe for Epigenetic Reader Domains

The balanced logP and intermediate basicity (pKa ~6.8) suggest that 3-(dimethylamino)-6-phenylpyridazin-4-ol could serve as a scaffold for developing probes targeting bromodomains or other acetyl-lysine readers, where a dimethylamino group often mimics the acetylated lysine side chain [2]. The lack of an H-bond donor prevents undesirable interactions, potentially increasing selectivity over off-targets.

Synthetic Intermediate for Diversified Pyridazinone Libraries

Given the established synthetic route to 4-amino-6-phenylpyridazinones from 3,4-dichloro-6-phenylpyridazine [3], 3-(dimethylamino)-6-phenylpyridazin-4-ol can be readily converted to a variety of N-alkylated, N-acylated, or O-substituted derivatives. Its procurement in gram quantities allows medicinal chemistry groups to rapidly build focused libraries for screening against multiple target classes.

Quote Request

Request a Quote for 3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.